6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol

Beschreibung

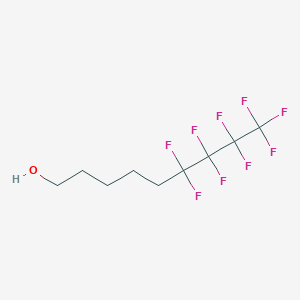

6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol is a fluorinated alcohol with a hydroxyl group at the terminal carbon (C1) and nine fluorine atoms distributed across carbons 6–8. Its molecular formula is C₉H₉F₉O, and it is synthesized via zinc-mediated radical addition of perfluorobutyl iodide to 4-pentenol in anhydrous dichloromethane under argon . This compound serves as a key intermediate in surfactant synthesis and fluorinated polymer production due to its hydrophobic and electron-withdrawing fluorine substituents.

Eigenschaften

CAS-Nummer |

219557-62-7 |

|---|---|

Molekularformel |

C9H11F9O |

Molekulargewicht |

306.17 g/mol |

IUPAC-Name |

6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol |

InChI |

InChI=1S/C9H11F9O/c10-6(11,4-2-1-3-5-19)7(12,13)8(14,15)9(16,17)18/h19H,1-5H2 |

InChI-Schlüssel |

SQRIVGLRVOASKE-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Fluorination Patterns and Structural Differences

| Compound Name | CAS Number | Molecular Formula | Fluorine Atoms | Fluorine Positions | Key Structural Features |

|---|---|---|---|---|---|

| 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol | Not reported | C₉H₉F₉O | 9 | C6–C9 (all carbons) | Terminal –OH; clustered fluorination |

| 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | 80806-68-4 | C₉H₇F₁₃O | 13 | C1–C9 (extensive coverage) | Fully fluorinated except terminal –OH |

| 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | Not reported | C₈H₇F₉O | 9 | C5–C8 | Shorter chain (C8); mid-chain fluorination |

| 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | 16083-62-8 | C₁₀H₆F₁₅IO | 15 | C4–C9 + trifluoromethyl | Iodo substituent; trifluoromethyl branch |

Key Observations :

- The tridecafluoro derivative (CAS 80806-68-4) has near-complete fluorination across the carbon chain, resulting in higher molecular weight and density compared to the target compound .

- The octanol derivative (5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol) has a shorter carbon chain, which reduces steric hindrance and may lower melting/boiling points .

- The iodo-trifluoromethyl variant (CAS 16083-62-8) incorporates halogen and branched fluorination, enhancing its utility in specialized syntheses but increasing molecular complexity .

Physical and Chemical Properties

| Property | This compound | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol |

|---|---|---|---|

| Molecular Weight | ~304 (calculated) | 378.13 | ~282 (calculated) |

| Density (g/cm³) | Not reported | 1.629 | Not reported |

| Melting Point (°C) | Not reported | -3 | Not reported |

| Boiling Point (°C) | Not reported | 80 (extrapolated) | Not reported |

| Solubility | Likely low in polar solvents | Slight in benzene, chloroform; negligible in DMSO/EtOAc | Likely similar to nonafluorononan-1-ol |

| pKa | Not reported | 14.83 (predicted) | Not reported |

Key Findings :

- Increased fluorination correlates with higher density and lower solubility in polar solvents. For example, the tridecafluoro compound (density 1.629 g/cm³) is denser than conventional alcohols .

- Fluorine’s electron-withdrawing effect slightly acidifies the –OH group, though the tridecafluoro derivative’s pKa (~14.8) remains comparable to non-fluorinated alcohols .

Research Highlights :

- Fluorinated alcohols like this compound are critical for synthesizing thermally stable polymers. For example, fluorinated polyhydroxyalkanoates (PHAs) derived from similar acids exhibit melting points up to 80°C and faster crystallization rates .

- The tridecafluoro compound’s near-perfect fluorination makes it ideal for water-repellent materials , though its environmental persistence raises regulatory concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.